Muramoyl-alanylisoglutamine, also known as N-acetylmuramyl-L-alanyl-D-isoglutamine, is a significant compound derived from the peptidoglycan of bacterial cell walls. It plays a crucial role in immunology, particularly as an immunoadjuvant. This compound is recognized for its ability to enhance immune responses by interacting with various immune receptors.
Muramoyl-alanylisoglutamine falls under the category of muramyl peptides, which are known for their immunomodulatory properties. These peptides are classified as glycopeptides due to their structural components, which include amino acids and sugar moieties.
The synthesis of muramoyl-alanylisoglutamine has been achieved through various methods. One notable approach involves the use of protected glucal derivatives, which are alkylated with 2-bromopropionic acid. This method circumvents challenges associated with traditional synthetic routes that often involve non-reproducible steps .
Muramoyl-alanylisoglutamine consists of a muramic acid backbone linked to an alanyl residue and an isoglutamine residue. The molecular structure can be represented as follows:
The compound's structure is characterized by specific stereochemistry at the amino acids and the presence of a sugar moiety, contributing to its biological activity.
Muramoyl-alanylisoglutamine undergoes several chemical reactions that are essential for its biological activity:
The interaction with receptors initiates a cascade of reactions leading to the activation of immune cells and the production of pro-inflammatory cytokines.
The mechanism of action for muramoyl-alanylisoglutamine involves its binding to specific receptors on immune cells, particularly NOD2. This binding activates intracellular signaling pathways that result in:
Studies have shown that muramoyl-alanylisoglutamine significantly influences the expression levels of key genes involved in immune responses, indicating its potential as a therapeutic agent in immunotherapy.
Relevant data indicate that its stability and solubility can be influenced by modifications in its chemical structure during synthesis .
Muramoyl-alanylisoglutamine has several applications in scientific research and medicine:
Muramoyl-alanylisoglutamine, universally designated Muramyl Dipeptide (MDP), represents the minimal bioactive motif derived from bacterial peptidoglycan capable of eliciting profound immunomodulatory responses in mammals. As a critical pathogen-associated molecular pattern (PAMP), MDP serves as a ligand for intracellular pattern recognition receptors (PRRs), bridging innate immunity and inflammatory pathways. Its discovery revolutionized understanding of host-microbe interactions and propelled advancements in vaccine adjuvant design and immunopharmacology.
Molecular Architecture:MDP consists of N-acetylmuramic acid (MurNAc) β-(1→4)-linked to N-acetylglucosamine (GlcNAc) in peptidoglycan polymers. Enzymatic cleavage releases the MurNAc moiety conjugated to a dipeptide: L-alanine (L-Ala) at the first position and D-isoglutamine (D-isoGln) at the second position. The D-isoGln configuration features an α-linked carboxyl group, distinguishing it from glutamic acid [2] [9]. Stereochemical precision governs bioactivity: inversion to L-isoGln or substitution of L-Ala with glycine abolishes immunostimulatory effects [3] [9].
Biophysical Properties:
Structural Element | Permissible Modification | Impact on NOD2 Activation |
---|---|---|
MurNAc C1 Configuration | β-anomer only | Inactivation if α-anomer [9] |
L-Ala Stereochemistry | L-configuration required | >90% loss if D-Ala [3] |
D-isoGln α-Carboxyl Group | Free carboxyl essential | Complete loss if amidated [9] |
D-isoGln Stereochemistry | D-configuration required | Inactivation if L-isoGln [6] |
Synthetic Derivatives:Modifications at the muramyl C2 (e.g., N-glycolyl instead of N-acetyl) or lipid conjugation enhance stability and potency. Murabutide (D-isoGln α-carboxyl replaced with ethyl ester) reduces pyrogenicity while retaining adjuvanticity [5] [9].
Pivotal Discoveries:
Evolution of Therapeutic Applications:
Year | Milestone | Significance |
---|---|---|
1974 | Isolation of MDP from mycobacteria | Defined minimal immunostimulatory unit [5] |
1983 | Synthesis of Murabutide | First non-pyrogenic MDP analog [4] |
2001 | NOD2 identified as MDP receptor | Mechanistic basis for Crohn’s disease link [9] |
2021 | Desmuramylpeptides as NOD2 agonists | Orally bioavailable derivatives [9] |
Biosynthesis and Incorporation:MDP is synthesized in the cytoplasm during peptidoglycan assembly:
Biological Recycling and Immune Sensing:
Microbial Variations:
Aspect | Bacterial Role | Host Immunological Consequence |
---|---|---|
Structural Function | Scaffold for cell wall integrity | N/A |
Degradation Products | Recycled for new peptidoglycan synthesis | NOD2-dependent cytokine production [10] |
Bacterial Source | Constitutive in all bacteria (except Rickettsia) | Immune surveillance in gut/serum (0.33–0.84 μg/mL) [10] |
Tables of Compounds
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: